molecular formula C18H18ClN B1212415 6-(4-Chlorophenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline CAS No. 105234-89-7

6-(4-Chlorophenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline

Cat. No. B1212415
CAS RN: 105234-89-7
M. Wt: 283.8 g/mol
InChI Key: NYIDPSGGLMYASF-UHFFFAOYSA-N
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Description

The compound “6-(4-Chlorophenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline” belongs to a class of organic compounds known as polycyclic aromatic compounds. These compounds contain multiple aromatic rings fused together .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been synthesized using a visible-light-driven cascade radical cyclization process . Another method involves the use of cyanomethyl salts of pyridine and analogous isoquinolines .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds have been involved in various chemical reactions. For instance, benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been synthesized via a visible-light-driven cascade radical cyclization process .

Future Directions

The future directions in the study of this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

6-(4-chlorophenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN/c19-14-9-7-13(8-10-14)17-12-20-11-3-6-18(20)16-5-2-1-4-15(16)17/h1-2,4-5,7-10,17-18H,3,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIDPSGGLMYASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C(CN2C1)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909388
Record name 6-(4-Chlorophenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline

CAS RN

105234-89-7
Record name Mcn 5292
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105234897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Chlorophenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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